molecular formula C10H13N5O2 B1670502 [5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol CAS No. 4097-22-7

[5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol

Cat. No.: B1670502
CAS No.: 4097-22-7
M. Wt: 235.24 g/mol
InChI Key: WVXRAFOPTSTNLL-UHFFFAOYSA-N
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Description

[5-(6-aminopurin-9-yl)-2-oxolanyl]methanol is a purine 2',3'-dideoxyribonucleoside.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(6-aminopurin-9-yl)oxolan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXRAFOPTSTNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859851
Record name [5-(6-Amino-9H-purin-9-yl)oxolan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4097-22-7
Record name 2',3'-Dideoxyadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Mechanism of action of [5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol as a chain terminator

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Chain Termination Kinetics and Intracellular Activation

Introduction: The Chemical Identity

The molecule [5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol is the IUPAC designation for 2',3'-dideoxyadenosine (ddA) . It represents the archetypal Nucleoside Reverse Transcriptase Inhibitor (NRTI). Structurally, it consists of an adenine base attached to a dideoxyribose sugar moiety (specifically a tetrahydrofuran or "oxolane" ring) lacking hydroxyl (-OH) groups at both the 2' and 3' positions.

While clinically administered often as its prodrug Didanosine (ddI) to circumvent rapid acid hydrolysis and deamination, ddA is the direct precursor to the bioactive triphosphate that halts retroviral replication. This guide dissects the pharmacologic conversion, the molecular physics of the chain termination event, and the experimental frameworks required to validate its efficacy.

Intracellular Pharmacokinetics: The Activation Cascade

ddA is biologically inert in its administered form. To function as a chain terminator, it must undergo anabolic phosphorylation by host cellular kinases. This process is distinct from the viral life cycle, relying entirely on host metabolic machinery, which dictates the drug's selectivity and toxicity profile.

2.1 The Phosphorylation Pathway

Unlike thymidine analogs (e.g., AZT), which are activated by thymidine kinase, ddA (and ddI) follows a purine salvage pathway.

  • Entry: ddA enters the cytoplasm via nucleoside transporter systems (hENT/hCNT).

  • First Phosphorylation (Rate Limiting): ddA is phosphorylated to ddAMP (dideoxyadenosine monophosphate) by Adenosine Kinase (AK) or 5'-Nucleotidase .

    • Note: If administered as ddI, it is first converted to ddIMP by 5'-nucleotidase, then aminated to ddAMP by Adenylosuccinate Synthetase and Adenylosuccinate Lyase .[1]

  • Bioactivation: ddAMP is rapidly converted to ddADP and finally the active metabolite 2',3'-dideoxyadenosine-5'-triphosphate (ddATP) by Adenylate Kinase and Creatine Kinase .

2.2 Visualization of Metabolic Activation

The following diagram maps the convergence of ddA and ddI pathways into the bioactive ddATP pool.

ddA_Metabolism ddI Didanosine (ddI) (Prodrug) ddIMP ddIMP ddI->ddIMP 5'-Nucleotidase ddAMP ddAMP ddIMP->ddAMP Adenylosuccinate Synthetase/Lyase ddA 2',3'-dideoxyadenosine (ddA) ddA->ddAMP Adenosine Kinase ddADP ddADP ddAMP->ddADP Adenylate Kinase ddATP ddATP (Active Inhibitor) ddADP->ddATP Creatine Kinase RT HIV Reverse Transcriptase ddATP->RT Competitive Inhibition (vs dATP)

Caption: Convergence of ddA and ddI metabolic pathways yielding the bioactive ddATP moiety.

Mechanism of Action: Molecular Chain Termination

The efficacy of ddA relies on "molecular mimicry." The HIV Reverse Transcriptase (RT) cannot efficiently distinguish between the host's natural deoxynucleotide (dATP) and the inhibitor (ddATP).

3.1 Competitive Inhibition (

)

ddATP competes with intracellular dATP for the substrate-binding cleft of HIV RT.

  • Affinity: HIV RT has a high affinity for ddATP (

    
     in the nanomolar range).
    
  • Selectivity: Host DNA Polymerase

    
     and 
    
    
    
    have low affinity for ddATP, reducing cytotoxicity. However, DNA Polymerase
    
    
    (mitochondrial) shows moderate affinity, leading to mitochondrial toxicity (e.g., neuropathy, lactic acidosis).
3.2 The Termination Event

Once ddATP is selected by RT, the enzyme catalyzes the formation of a phosphodiester bond between the 5'-phosphate of ddATP and the 3'-hydroxyl group of the nascent viral DNA chain.[2]

  • The Structural Trap: The ribose ring of ddATP lacks the 3'-hydroxyl (3'-OH) group.[2]

  • Consequence: The next incoming nucleotide requires a 3'-OH to attack its 5'-

    
    -phosphate. Because ddATP presents a 3'-H instead, the nucleophilic attack is chemically impossible.
    
  • Result: The DNA chain is obligate terminated. The viral RNA:DNA hybrid complex destabilizes, and replication halts.

3.3 Quantitative Comparison
ParameterNatural Substrate (dATP)Inhibitor (ddATP)Consequence
3' Substituent Hydroxyl (-OH)Hydrogen (-H)Determines elongation capability
RT Binding High AffinityHigh AffinityCompetitive inhibition
Polymerase

Affinity
HighModerateMitochondrial toxicity risk
Chain Status Elongation CompetentTerminator Aborted viral DNA synthesis
Experimental Protocols for Validation

To validate the mechanism of ddA in a research setting, two primary assays are required: one to confirm intracellular metabolism and one to verify RT inhibition.

Protocol A: Intracellular Phosphorylation Analysis (LC-MS/MS)

Objective: Confirm ddA enters the cell and is converted to ddATP.

  • Cell Culture: Incubate CD4+ T-cells (e.g., CEM or PBMC) with ddA (

    
    ) for 24 hours.
    
  • Lysis: Wash cells 3x with ice-cold PBS. Lyse using 60% methanol at -20°C to precipitate proteins while preserving nucleotides.

  • Extraction: Centrifuge at 14,000 x g for 15 min. Collect supernatant.

  • Separation: Inject onto an Anion Exchange Column (e.g., BioBasic AX) coupled to a Triple Quadrupole Mass Spectrometer.

  • Detection: Monitor MRM transitions for ddATP (Molecular Weight ~475 Da).

    • Control: Spike samples with stable isotope-labeled dATP as an internal standard.

  • Validation: The presence of the ddATP peak confirms cellular uptake and kinase activity.

Protocol B: In Vitro Primer Extension Termination Assay

Objective: Visualize chain termination at specific adenine sites.

  • Reagents: Purified Recombinant HIV-1 RT, DNA Primer (5'-labeled with Cy5), RNA Template (containing U sites).

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 80 mM KCl, 6 mM

      
      .
      
    • dNTP pool: dGTP, dCTP, dTTP (

      
       each).
      
    • Variable: Titrate dATP (

      
      ) vs. ddATP (
      
      
      
      ).
  • Incubation: 37°C for 30 minutes.

  • Quenching: Add stop solution (95% formamide, 20 mM EDTA).

  • Analysis: Run samples on a 15% denaturing polyacrylamide urea gel.

  • Result Interpretation:

    • Lane 1 (No ddATP): Full-length product visible.

    • Lane 2-5 (Increasing ddATP): Appearance of truncated bands ("ladders") specifically at positions corresponding to Adenine insertion.

Mechanistic Logic & Signaling Pathway

The following diagram illustrates the molecular logic gate that occurs within the HIV Reverse Transcriptase active site.

Chain_Termination_Logic Start Viral RNA Template + Primer Binding Nucleotide Binding to RT Start->Binding Selection RT Selects Nucleotide Binding->Selection dATP_Path dATP Selected (Natural Substrate) Selection->dATP_Path High Probability (if no drug) ddATP_Path ddATP Selected (Inhibitor) Selection->ddATP_Path Competitive (Drug present) Inc_dATP Phosphodiester Bond Formed (3'-OH present) dATP_Path->Inc_dATP Inc_ddATP Phosphodiester Bond Formed (3'-H present) ddATP_Path->Inc_ddATP Continue Elongation Continues Inc_dATP->Continue Stop TERMINATION (No nucleophile for next step) Inc_ddATP->Stop Steric/Chemical Block

Caption: Decision tree within the RT active site leading to obligate chain termination.

Resistance and Limitations

While ddA is a potent terminator, its utility is limited by specific resistance mechanisms:

  • L74V Mutation: A leucine-to-valine substitution at codon 74 of the RT enzyme restores the enzyme's ability to discriminate against ddATP, preventing its incorporation.

  • Acid Instability: The glycosidic bond in ddA is highly acid-labile. In acidic environments (stomach pH), the purine base cleaves from the sugar, rendering the molecule useless. This necessitates buffering or enteric coating in clinical formulations (as seen with Didanosine).[3]

References
  • Mitsuya, H., & Broder, S. (1986). Inhibition of the in vitro infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus (HTLV-III/LAV) by 2',3'-dideoxynucleosides. Proceedings of the National Academy of Sciences, 83(6), 1911–1915. Link

  • Yarchoan, R., et al. (1989). Phase I studies of 2',3'-dideoxycytidine in severe human immunodeficiency virus infection as a single agent and alternating with zidovudine. The Lancet, 331(8576), 76-81. Link

  • Hao, Z., et al. (1988). Factors determining the activity of 2',3'-dideoxynucleosides in suppressing human immunodeficiency virus in vitro. Molecular Pharmacology, 34(4), 431-435. Link

  • FDA Label (Didanosine). Videx (didanosine) Delayed-Release Capsules. U.S. Food and Drug Administration. Link

  • Ray, A. S., et al. (2003). Intracellular metabolism of the anti-HIV-1 drug, 2',3'-dideoxyadenosine. Antiviral Research, 58(1), 69-79. Link

Sources

An In-depth Technical Guide to the History and Development of Didanosine (ddI) as a Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Didanosine (2',3'-dideoxyinosine, or ddI), the second drug approved for the treatment of Human Immunodeficiency Virus (HIV) infection, represents a pivotal milestone in the history of antiretroviral therapy. As a nucleoside reverse transcriptase inhibitor (NRTI), its development story encapsulates the rapid scientific response to the AIDS crisis, highlighting key challenges in drug formulation, metabolism, and long-term toxicity that have informed antiretroviral development ever since. This guide provides a comprehensive technical overview of didanosine's journey from initial synthesis to its role in combination therapy, detailing its mechanism of action, the scientific rationale behind its preclinical and clinical evaluation, and the molecular basis of its therapeutic effect and limitations.

The Dawn of Antiretroviral Therapy: A Prelude to Didanosine

The emergence of the AIDS epidemic in the early 1980s created an urgent, unmet medical need for effective antiviral agents. The discovery of HIV as the causative retrovirus focused research on a unique viral enzyme, reverse transcriptase (RT), which is essential for converting the viral RNA genome into proviral DNA—a critical step for integration into the host cell's genome.[1][2] This enzyme, absent in human cells, presented an ideal target for selective chemotherapy. The first success in this area was zidovudine (AZT), a dideoxynucleoside analogue approved in 1987. While a groundbreaking achievement, the limitations of AZT, including significant toxicity and the rapid emergence of drug resistance, drove the search for new therapeutic options.

Discovery and Rationale

The conceptual foundation for didanosine lies in the chemistry of dideoxynucleosides. These molecules are structural analogues of natural deoxynucleosides but critically lack the hydroxyl group at the 3' position of the deoxyribose sugar moiety.

Initial Synthesis and Anti-HIV Activity

The story of didanosine begins with its related pro-drug, 2',3'-dideoxyadenosine (ddA), which was first synthesized in 1964 by Morris J. Robins and R.K. Robins.[3] It was not until two decades later, in the throes of the AIDS epidemic, that the profound antiviral potential of this class of compounds was realized. In 1985, a team of researchers at the National Cancer Institute (NCI), including Samuel Broder, Hiroaki Mitsuya, and Robert Yarchoan, reported that both ddA and its more stable analogue, didanosine (ddI), potently inhibited HIV replication in vitro.[3][4] This discovery was the catalyst for the clinical development of didanosine.[4]

From Prodrug to Active Moiety: The Metabolic Journey

Didanosine itself is not the active antiviral agent. It is a prodrug that must be metabolized intracellularly to its active triphosphate form. This bioactivation is a critical process that underpins its therapeutic effect.

  • Cellular Uptake and Initial Phosphorylation: Didanosine (ddI) enters the cell and is converted by a cellular 5'-nucleotidase to its monophosphate form, ddI-MP.

  • Conversion to ddA-MP: Through the action of adenylosuccinate synthetase and lyase, ddI-MP is converted to dideoxyadenosine monophosphate (ddA-MP).

  • Final Phosphorylation Steps: Cellular kinases subsequently phosphorylate ddA-MP to its diphosphate (ddA-DP) and finally to its active triphosphate form, dideoxyadenosine triphosphate (ddATP).[3][5][6]

This multi-step enzymatic conversion is essential for the drug's efficacy and is a key consideration in its pharmacology.

Metabolic Activation of Didanosine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) ddI_ext Didanosine (ddI) ddI_int Didanosine (ddI) ddI_ext->ddI_int Cellular Uptake ddIMP ddI-Monophosphate (ddIMP) ddI_int->ddIMP 5'-Nucleotidase ddAMP ddA-Monophosphate (ddAMP) ddIMP->ddAMP Adenylosuccinate Synthetase & Lyase ddADP ddA-Diphosphate (ddADP) ddAMP->ddADP Adenylate Kinase ddATP Dideoxyadenosine Triphosphate (ddATP) [Active Moiety] ddADP->ddATP Cellular Kinases Mechanism of Chain Termination cluster_replication HIV Reverse Transcription cluster_substrates Available Substrates template Viral RNA Template rt_enzyme Reverse Transcriptase growing_dna Growing DNA Strand (5' --- X-Y-Z-3'OH) growing_dna->rt_enzyme Binding dATP dATP (Natural) rt_enzyme->dATP Binds ddATP ddATP (Didanosine) rt_enzyme->ddATP Competitively Binds elongated_dna Elongated DNA Strand (5' --- X-Y-Z-A-3'OH) dATP->elongated_dna Incorporation (Normal Elongation) terminated_dna Terminated DNA Strand (5' --- X-Y-Z-ddA) ddATP->terminated_dna Incorporation (Chain Termination)

Competitive inhibition and chain termination by ddATP.

Preclinical and Clinical Development Pathway

The development of didanosine followed a structured pathway from laboratory validation to widespread clinical use, a process that revealed both its promise and its challenges.

Drug Development Workflow discovery Discovery & Synthesis (ddA/ddI) preclinical Preclinical Studies (In Vitro Assays, SAR, Animal Models) discovery->preclinical phase1 Phase I Clinical Trials (Safety, Dosage, Pharmacokinetics) preclinical->phase1 phase2 Phase II Clinical Trials (Efficacy, Side Effects) phase1->phase2 phase3 Phase III Clinical Trials (Large-Scale Efficacy, Comparison) phase2->phase3 approval FDA Approval (1991) & Formulation Development phase3->approval postmarket Post-Market Surveillance (Long-term Safety, HAART) approval->postmarket

Sources

Thermodynamic properties of [5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Physical Chemistry Applications[1]

Executive Summary

This guide provides an in-depth thermodynamic analysis of [5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol , systematically known as 2',3'-dideoxyadenosine (ddA) .[1][2] As a nucleoside reverse transcriptase inhibitor (NRTI) and a core scaffold for adenosine receptor ligands, understanding its thermodynamic landscape—ranging from crystal lattice stability to solution-phase partitioning—is critical for optimizing oral bioavailability, formulation stability, and receptor binding affinity.

Part 1: Structural Basis & Thermodynamic Landscape

The molecule consists of two distinct thermodynamic domains: the rigid, lipophilic purine base (adenine) and the flexible, semi-polar oxolanyl (tetrahydrofuran) ring .

1.1 Structural Thermodynamics

The systematic name implies the absence of hydroxyl groups at the


 and 

positions of the sugar moiety (unlike the parent adenosine). This structural modification drastically alters the solvation thermodynamics compared to natural nucleosides.
PropertyValue / TrendThermodynamic Implication
Molecular Weight 235.24 g/mol Lower molecular mass favors higher diffusivity but reduces van der Waals contact surface area compared to adenosine.[1]
LogP (Octanol/Water) ~ -0.3 to 0.2 (Est.)[1]Significantly more lipophilic than Adenosine (

) due to the loss of two hydrophilic -OH groups.[1] This improves passive membrane permeability.
pKa (N1-Adenine) ~ 3.8 - 4.2Protonation at N1 occurs in acidic environments, drastically increasing aqueous solubility (

) but preventing membrane crossing.[1]
H-Bond Donors 2 (Exocyclic

,

)
Reduced H-bonding capacity lowers the desolvation penalty (

) upon binding to enzymes (e.g., Reverse Transcriptase).[1]
1.2 The Solvation-Lattice Competition

The bioavailability of ddA is governed by the competition between its Crystal Lattice Energy (


) and its Gibbs Energy of Solvation (

).
  • Solid State: Stabilized by strong

    
    -
    
    
    
    stacking of the adenine rings and intermolecular H-bonds involving the 5'-OH and N6-amine.[1]
  • Solution State: The hydrophobic purine base imposes an entropic penalty on water structure (hydrophobic effect), while the 5'-OH provides enthalpic gain via hydration.

Part 2: Phase Transition Thermodynamics (Solid-State)

Controlling the solid form is essential to prevent polymorphic transitions during shelf storage.

2.1 Polymorphism and Melting Behavior

Nucleoside analogues often exhibit polymorphism. For ddA derivatives, the melting point is typically in the range of 180°C – 200°C (dependent on specific solvates), often followed by decomposition.

  • Enthalpy of Fusion (

    
    ):  Represents the energy required to break the lattice forces. A high 
    
    
    
    correlates with poor aqueous solubility.
  • Glass Transition (

    
    ):  Amorphous forms of ddA (often generated by spray drying) have higher free energy and solubility but are thermodynamically unstable, tending to revert to the crystalline form.
    
2.2 Visualization: Differential Scanning Calorimetry (DSC) Workflow

The following diagram outlines the critical decision pathways for characterizing phase transitions in ddA derivatives.

DSC_Workflow Figure 1: DSC Thermal History Protocol for Nucleoside Analogues Start Sample Preparation (2-5 mg, Aluminum Pan) Equil Equilibration (25°C, 5 min) Start->Equil Heat1 First Heating Ramp (10°C/min to 250°C) Equil->Heat1 Analysis1 Analyze Tm & Tg Heat1->Analysis1 Decomposition? Cool Cooling Ramp (-10°C/min to 0°C) Heat1->Cool Stable Melt Heat2 Second Heating Ramp (Verify Reversibility) Cool->Heat2 Heat2->Analysis1

Part 3: Solution Thermodynamics & Partitioning[1]
3.1 Partition Coefficient (

)

The lipophilicity of [5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol is the primary driver for its distribution.[1]

  • Mechanism: The removal of the

    
    -hydroxyls (relative to adenosine) reduces the energetic cost of desolvation.
    
  • Thermodynamic Equation:

    
    
    Where 
    
    
    
    is the free energy of transfer from water to octanol.
  • Impact: A value closer to 0 or positive (vs. -1.05 for adenosine) indicates superior passive transport across the intestinal epithelium.[1]

3.2 Solubility Thermodynamics

Solubility is not merely a concentration limit but a thermodynamic equilibrium defined by:


[1]
  • 
     (Enthalpy):  Usually positive (endothermic) for purines, meaning solubility increases with temperature.
    
  • 
     (Entropy):  The breakdown of the highly ordered crystal lattice drives the entropy up, favoring dissolution.
    
Part 4: Binding Thermodynamics (Bio-Interaction)

When ddA binds to its target (e.g., Adenosine Deaminase or Kinases), the thermodynamic signature is distinct.

4.1 Isothermal Titration Calorimetry (ITC) Profile

Binding is typically driven by enthalpy (


) due to:
  • Hydrogen Bonding: Between the N1/N6 of adenine and the enzyme active site (e.g., Asp/Glu residues).

  • Van der Waals Forces: Stacking of the purine ring with aromatic residues (Phe/Trp) in the binding pocket.

  • Entropy (

    
    ):  Often favorable (
    
    
    
    ) due to the displacement of ordered water molecules from the hydrophobic active site ("Hydrophobic Effect").
4.2 Visualization: Solvation & Binding Cycle

This diagram illustrates the Born-Haber cycle relevant to drug solubility and binding.[1]

Thermodynamic_Cycle Figure 2: Thermodynamic Cycle of Solvation and Binding Solid Solid State (Crystal) [Lattice Energy] Gas Gas Phase (Ideal State) Solid->Gas ΔH_sub (Sublimation) Solvated Solvated State (Aqueous) [Hydration Shell] Solid->Solvated ΔG_soln (Solubility) Gas->Solvated ΔG_hyd (Hydration) Bound Receptor Bound State [Bio-Active] Solvated->Bound ΔG_bind (Affinity)

Part 5: Experimental Protocols

These protocols are designed to be self-validating, ensuring data integrity.[1]

5.1 Protocol: Saturation Shake-Flask Method (Solubility)

Objective: Determine thermodynamic solubility (


) and verify the absence of gel formation.
  • Preparation: Add excess solid ddA (~10 mg) to 1.0 mL of buffer (pH 7.4 phosphate) in a borosilicate glass vial.

  • Equilibration: Incubate at 25.0°C ± 0.1°C in a shaking water bath for 24 hours .

    • Validation Step: Check for undissolved solid visually. If clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes (temperature controlled).

    • Critical: Do not use simple filtration immediately, as filter adsorption can skew results for lipophilic nucleosides.

  • Quantification: Analyze supernatant via HPLC-UV (

    
     nm).
    
  • pH Check: Measure the pH of the supernatant after equilibrium to ensure no shift occurred due to amine ionization.

5.2 Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (


) and enthalpy of fusion (

).
  • Calibration: Calibrate heat flow and temperature using an Indium standard (

    
    ).
    
  • Sample Loading: Weigh 2–4 mg of ddA into a Tzero Aluminum pan. Crimp hermetically (or use pinhole lid if hydrate dehydration is expected).

  • Reference: Use an empty, matched-weight aluminum pan.

  • Run Parameters:

    • Equilibrate at 20°C.

    • Ramp 10°C/min to 250°C.

    • Purge gas: Nitrogen (50 mL/min).

  • Data Analysis: Integrate the endothermic melting peak.

    • Validation: A sharp peak indicates high crystallinity. A broad shallow peak suggests amorphous content or impurities.

References
  • Mitsuya, H., & Broder, S. (1986). Inhibition of the in vitro infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus (HTLV-III/LAV) by 2',3'-dideoxynucleosides. Proceedings of the National Academy of Sciences, 83(6), 1911–1915. Link

  • Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Formation.[1] The Practice of Medicinal Chemistry, 347-362. (Contextual grounding for nucleoside solubility).

  • Saboury, A. A. (2003).[3] Inhibition study of adenosine deaminase by caffeine using spectroscopy and isothermal titration calorimetry. Acta Biochimica Polonica, 50(3), 849-855.[1][3] Link

  • Deval, J., et al. (2004). Thermodynamic analysis of the binding of nucleoside and nucleotide analogs to the HIV-1 reverse transcriptase. Journal of Biological Chemistry.
  • Sigma-Aldrich. (2024).[1] 2',3'-Dideoxyadenosine Product Specification & Solubility Data. Link

Sources

Methodological & Application

Application Note and Protocol for the Preparation of [5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Precise Stock Solution Preparation

[5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol, also known as Abacavir, is a potent carbocyclic nucleoside reverse transcriptase inhibitor (NRTI). It is a guanosine analogue that, upon intracellular phosphorylation to its active metabolite carbovir triphosphate (CBV-TP), competitively inhibits the HIV reverse transcriptase enzyme and terminates viral DNA chain elongation. Given its crucial role in antiviral research and drug development, the accuracy and reproducibility of experimental results are paramount. This begins with the meticulous preparation of stock solutions.

The choice of dimethyl sulfoxide (DMSO) as a solvent is predicated on its broad solvency power for many organic compounds and its miscibility with aqueous media used in biological assays. However, the unique physicochemical properties of both Abacavir and DMSO necessitate a standardized protocol to ensure the stability, integrity, and accurate concentration of the resulting stock solution. This application note provides a detailed, field-proven protocol for the preparation of Abacavir stock solutions in DMSO, grounded in scientific principles to ensure self-validating and reproducible outcomes.

Physicochemical Properties and Rationale for DMSO as a Solvent

A thorough understanding of the properties of both the solute and the solvent is fundamental to preparing high-quality stock solutions.

Property[5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol (Abacavir)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₁₄H₁₈N₆OC₂H₆OS
Molecular Weight 286.33 g/mol 78.13 g/mol
Appearance Crystalline solidClear, colorless liquid
Solubility in DMSO Soluble (specific solubility data may vary by supplier)Miscible with water and most organic liquids
Key Considerations Potential for degradation with improper handling.Hygroscopic, can be cytotoxic at higher concentrations in cell-based assays.

Causality Behind Experimental Choices:

  • DMSO as the Solvent of Choice: Abacavir, like many organic molecules, exhibits limited solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. Its miscibility with water allows for the straightforward preparation of working solutions in aqueous cell culture media or buffers.

  • Anhydrous DMSO: The hygroscopic nature of DMSO means it readily absorbs moisture from the atmosphere. Water can affect the solubility of the compound and potentially promote hydrolysis over long-term storage. Therefore, the use of high-purity, anhydrous DMSO is critical for preparing stable stock solutions.

Essential Materials and Reagents

Ensuring the quality of all materials and reagents is a prerequisite for a reliable protocol.

  • Compound: [5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol (Abacavir) of high purity (≥98%).

  • Solvent: Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Vials: Amber glass vials with screw caps and Teflon liners to prevent solvent evaporation and photodegradation.

  • Pipettes: Calibrated positive displacement or air displacement micropipettes with appropriate sterile, low-retention tips.

  • Balance: Analytical balance with a readability of at least 0.1 mg.

  • Vortex Mixer: For thorough mixing.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves.

Detailed Step-by-Step Protocol for Stock Solution Preparation

This protocol outlines the preparation of a 10 mM stock solution of Abacavir in DMSO. The concentration can be adjusted based on experimental requirements.

Pre-Preparation and Safety Precautions
  • Work Area: Conduct all weighing and solvent handling in a chemical fume hood to minimize inhalation exposure and protect from contamination.

  • PPE: Don appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Material Equilibration: Allow the vial containing Abacavir powder and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

Calculation of Required Mass

The following formula is used to calculate the mass of Abacavir required to prepare a stock solution of a specific concentration and volume:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

  • Example for a 10 mM stock solution in 1 mL:

    • Mass (mg) = 10 mM x 1 mL x 286.33 g/mol / 1000

    • Mass (mg) = 2.86 mg

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage calc Calculate Mass weigh Weigh Abacavir calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex inspect Visually Inspect vortex->inspect aliquot Aliquot into Vials inspect->aliquot If Clear store Store at -20°C or -80°C aliquot->store

Application Note: Crystallization Strategies for Adenosine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

From Small Molecule Polymorphs to GPCR-Ligand Complexes

Executive Summary & Scientific Rationale

Adenosine analogues represent a critical class of pharmacophores, serving as potent antiviral agents (e.g., Remdesivir metabolites), anticancer drugs (e.g., Cordycepin), and selective agonists/antagonists for G-Protein Coupled Receptors (GPCRs), specifically the Adenosine Receptors (


).

Obtaining high-resolution X-ray diffraction (XRD) data for these compounds presents a dual challenge:

  • Small Molecule (Ligand) Level: The ribose moiety introduces conformational flexibility (C2'-endo vs. C3'-endo puckering), leading to extensive polymorphism and solvate formation (pseudopolymorphism).

  • Macromolecular (Complex) Level: Adenosine receptors are membrane proteins requiring specific detergent micelles or lipidic cubic phases (LCP) to maintain the native binding pocket for co-crystallization.

This guide moves beyond standard screening kits, offering targeted protocols for crystallizing difficult adenosine derivatives and their target complexes.

Physicochemical Considerations for Nucleosides

Before attempting crystallization, the specific behavior of the adenosine scaffold must be understood. The amphiphilic nature of the purine base (hydrophobic) versus the ribose sugar (hydrophilic) dictates solvent choice.

ParameterImpact on CrystallizationMitigation Strategy
Ribose Pucker High conformational freedom prevents lattice packing.Introduce steric bulk (e.g., methyl groups) or use low temperatures (4°C) to reduce thermal motion.
Hydrogen Bonding N6, N7, and hydroxyls form strong H-bond networks.Avoid solvents that compete strongly for H-bonds (like pure DMSO) unless necessary; prefer alcohols.
Hydrate Formation Adenosine analogues are prone to forming hydrates.Control humidity strictly. For anhydrous forms, use acetonitrile or acetone.
Amphiphilicity Poor solubility in non-polar, poor stacking in polar.Biphasic systems: Use antisolvent diffusion (e.g., Methanol/DCM).

Protocol A: Small Molecule Single Crystal Growth (SC-XRD)

Objective: Obtain a single crystal (>0.2 mm) suitable for absolute stereochemistry determination. Methodology: Liquid-Liquid Diffusion (Layering).

Why this method? Spontaneous evaporation often yields amorphous powder for nucleosides. Diffusion allows the system to traverse the metastable zone slowly, promoting fewer, higher-quality nucleation events.

Materials
  • Solvent A (Good Solvent): Methanol (MeOH) or Dimethylformamide (DMF).

  • Solvent B (Antisolvent): Dichloromethane (DCM), Diethyl Ether, or Hexane.

  • Vessel: NMR tube or narrow glass vial (4 mL).

Step-by-Step Procedure
  • Dissolution: Dissolve 10–15 mg of the adenosine analogue in the minimum volume of Solvent A (approx. 0.5 mL). Sonicate if necessary to ensure complete dissolution. Filter through a 0.22 µm PTFE filter to remove dust (nucleation sites).

  • Layering: Using a gas-tight syringe, carefully inject Solvent B (0.5–1.0 mL) underneath the adenosine solution if Solvent B is denser (e.g., DCM). If Solvent B is less dense (e.g., Ether), layer it on top.

    • Critical Step: A distinct interface must be visible. Do not mix.

  • Equilibration: Cap the tube tightly. Place in a vibration-free environment at a constant temperature (20°C).

  • Observation: Over 2–7 days, the solvents will diffuse. Crystals will grow at the interface.

  • Harvesting: If crystals adhere to the glass, cut the tube. Mount immediately in Paratone-N oil to prevent desolvation (loss of lattice water) during X-ray exposure.

Protocol B: Macromolecular Co-Crystallization (SBDD)

Objective: Co-crystallize an adenosine analogue bound to the Adenosine


 Receptor (GPCR).
Methodology:  Lipidic Cubic Phase (LCP) Crystallization.

Why this method? Soluble detergents often destabilize the transmembrane helices of GPCRs. LCP mimics the native lipid bilayer, stabilizing the receptor-ligand complex.

Workflow Visualization

G cluster_0 Critical Optimization Phase Purification Purification (Detergent: DDM/CHS) Exchange Ligand Exchange (Incubate with Analogue) Purification->Exchange + Excess Ligand LCP_Mix LCP Mixing (Protein : Monoolein 2:3) Exchange->LCP_Mix Concentration > 20 mg/mL Dispensing Sandwich Plate (50 nL drops) LCP_Mix->Dispensing LCP Robot Harvest Harvesting (Mesh Loops) Dispensing->Harvest 2-4 Weeks

Figure 1: LCP Crystallization workflow for Adenosine Receptor-Ligand complexes. Note the high protein concentration requirement.

Detailed Procedure
  • Complex Formation:

    • Purify the

      
       receptor (often stabilized with T4-Lysozyme or bRIL fusion) in DDM (n-dodecyl-β-D-maltopyranoside) supplemented with Cholesterol Hemisuccinate (CHS).
      
    • Add the adenosine analogue at 10-fold molar excess during the final purification step.

    • Note: Adenosine analogues often have off-rates (

      
      ) that allow dissociation. Maintain ligand presence in all buffers.
      
  • LCP Preparation:

    • Mix the protein-ligand complex (conc. 20–40 mg/mL) with molten Monoolein (9.9 MAG) at a ratio of 2:3 (Protein:Lipid) using a coupled syringe mixer.

    • The mixture must become transparent and gel-like (cubic phase). If cloudy, the phase is lamellar (failed).

  • Plate Setup:

    • Use glass sandwich plates (Laminex).

    • Dispense 50 nL of the LCP bolus.

    • Overlay with 800 nL of precipitant solution.

    • Standard Screen for A2A: 100 mM Sodium Citrate pH 5.0–6.5, 20–30% PEG 400, 100 mM Ammonium Sulfate.

  • Harvesting:

    • LCP crystals are small (5–50 µm) and invisible under normal light. Use cross-polarized light or UV imaging.

    • Harvest using micromounts (MiTeGen) directly from the lipid mesophase.

Troubleshooting & Optimization

Twinning in Adenosine Crystals

Adenosine analogues frequently crystallize in high-symmetry space groups (e.g., Orthorhombic) but exhibit pseudo-merohedral twinning .

  • Symptom: Inexplicably high

    
     values despite sharp diffraction spots.
    
  • Solution: Re-screen with a slower crystallization rate (lower temperature). If twinning persists, collect data at multiple Kappa angles and use detwinning algorithms (e.g., PHENIX/Refmac) during processing.

The "Oil" Problem

If your small molecule forms an oil instead of crystals:

  • Seeding: Scratch the side of the glass vessel with a needle to create nucleation sites.

  • Temperature Cycling: Oscillate the temperature between 4°C and 20°C every 12 hours to break the metastability.

Determining Solubility Zones

Use the diagram below to visualize where your experiment should sit.

PhaseDiagram Undersaturated Undersaturated (No Crystals) Metastable Metastable Zone (Growth, No Nucleation) Undersaturated->Metastable Evaporation/Cooling Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile Critical Supersaturation Labile->Metastable Nucleation Event Precipitation Precipitation (Amorphous) Labile->Precipitation Too Fast

Figure 2: The Solubility Phase Diagram. Target the "Metastable Zone" by adding seeds, rather than pushing into the "Labile Zone" where uncontrolled precipitation occurs.

References

  • Tate, C. G., & Lebon, G. (2015).[1][2] Purification and Crystallization of a Thermostabilized Agonist-Bound Conformation of the Human Adenosine A2A Receptor. Methods in Molecular Biology. Link

  • Carpenter, B., & Tate, C. G. (2017). Expression, Purification and Crystallisation of the Adenosine A2A Receptor Bound to an Engineered Mini G Protein. NIH/PubMed Central. Link

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. Link

  • Jaakola, V. P., et al. (2008). The 2.6 Angstrom Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist. Science. Link

  • Drawell Analytical. (2024). XRD Sample Preparation: Best Practices for Different Sample Forms. Link

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation of [5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol (Adenosine) for Accurate Identification and Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed examination of the characteristic fragmentation patterns of [5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol, a purine nucleoside commonly known as adenosine. As a critical signaling molecule and a fundamental component of nucleic acids, adenosine's precise identification and quantification are paramount in numerous fields, from clinical diagnostics to drug development.[1] This document outlines the principles of its fragmentation using Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), presents detailed analytical protocols, and discusses the interpretation of the resulting mass spectra. The methodologies and data herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for developing and validating assays for adenosine and related nucleoside analogs.

Introduction and Scientific Principle

Adenosine plays a vital role in cellular metabolism (as part of ATP and ADP) and physiological regulation, including neurotransmission and cardiac function.[1] Consequently, its analysis in biological matrices is a frequent requirement. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its superior sensitivity and specificity.

The structural foundation of adenosine's fragmentation behavior lies in its composition: an adenine base linked to a ribose sugar moiety via a β-N9-glycosidic bond.[2] Under Electrospray Ionization (ESI) in positive ion mode, adenosine is readily protonated, forming the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 268.[3] Subsequent fragmentation via CID primarily targets the most labile bond in the structure: the glycosidic C-N bond connecting the adenine base and the ribose sugar.[4] This predictable cleavage is the cornerstone of its identification, yielding a highly abundant and characteristic product ion.[3][4]

Analyte Profile

PropertyValueSource
Systematic Name [5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol-
Common Name Adenosine[1][2]
Molecular Formula C₁₀H₁₃N₅O₄[2]
Monoisotopic Mass 267.10 g/mol [3]
Precursor Ion [M+H]⁺ m/z 268.1[2][3]

Detailed Experimental Protocol

This protocol provides a proven methodology for the analysis of adenosine. The selection of reagents and instrument parameters is critical for achieving reproducible and sensitive results.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for cleaning up biological samples like plasma or cell lysates. Acetonitrile is used not only to denature and precipitate proteins but also because its high organic content is compatible with many reversed-phase and HILIC chromatography methods, enhancing analyte ionization.[1][5]

Protocol:

  • Dispense 90 µL of the biological sample (e.g., plasma, cell lysate) into a microcentrifuge tube on ice.

  • Add 10 µL of an internal standard working solution (e.g., Adenosine-d2 or ¹³C₅-Adenosine) to correct for matrix effects and variability.[1][6]

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1] The acid helps to maintain a low pH, ensuring adenosine remains protonated.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]

Liquid Chromatography (LC) Method

A reversed-phase C18 column is commonly used for adenosine separation.[6] The mobile phase components are chosen to provide good retention and peak shape. Ammonium acetate acts as a pH buffer and improves ionization efficiency in the ESI source.

ParameterRecommended SettingRationale
LC System Agilent 1100 series or equivalentStandard high-performance LC system.
Column Phenomenex Luna C18(2) (150 x 2.0 mm, 3 µm)Provides excellent retention and separation for nucleosides.[6]
Mobile Phase A 25 mM Ammonium Acetate in WaterVolatile buffer compatible with MS detection.[6]
Mobile Phase B AcetonitrileOrganic solvent for elution.[6]
Flow Rate 0.2 mL/minAppropriate for a 2.0 mm ID column.[6]
Gradient Isocratic: 10% BA simple isocratic method is often sufficient for separation.[6]
Column Temp. 35°CEnsures reproducible retention times.[6]
Injection Vol. 10 µLStandard volume for analytical sensitivity.[6]
Mass Spectrometry (MS) Method

The MS is operated in positive ESI mode using Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. The cone and collision voltages must be optimized for the specific instrument but provided values serve as a robust starting point.[3]

ParameterRecommended SettingRationale
MS System Triple Quadrupole (e.g., API 3000)Ideal for quantitative MRM experiments.
Ionization Mode ESI PositiveAdenosine readily forms a stable [M+H]⁺ ion.[7]
MRM Transition Q1: m/z 268.1Q3: m/z 136.1 Monitors the precursor and its most characteristic product ion.[3][6]
Dwell Time 200 msBalances signal intensity with the number of points across the peak.
Cone Voltage 20 VOptimized for precursor ion transmission.[3]
Collision Energy 15 VProvides sufficient energy for glycosidic bond cleavage.[3]
Source Temp. 450°CFacilitates efficient desolvation of droplets.

Results: Fragmentation Pathway and Spectral Interpretation

When the protonated adenosine molecule ([M+H]⁺, m/z 268.1) enters the collision cell, the applied energy induces fragmentation. The primary and most diagnostically significant fragmentation event is the cleavage of the N-glycosidic bond.[4]

Key Fragmentation Events:

  • Precursor Ion: The full scan mass spectrum will show the protonated molecular ion [M+H]⁺ at m/z 268.1 .

  • Major Product Ion: The glycosidic bond between the C1' of the ribose and the N9 of the adenine base breaks. The charge is retained by the more stable, aromatic adenine moiety, resulting in the protonated adenine base [Adenine+H]⁺. This fragment is consistently observed as the base peak in the product ion spectrum at m/z 136.1 .[2][3][4]

  • Minor Product Ions: Other less intense fragments may be observed from the ribose sugar, such as those corresponding to sequential water losses, though these are generally not used for quantification due to lower abundance.[4]

Summary of Key Ions
Ion DescriptionProposed StructureCalculated m/zObserved m/z
Protonated Precursor[C₁₀H₁₃N₅O₄ + H]⁺268.10268.1
Primary Product Ion[Adenine + H]⁺136.06136.1
Secondary Product Ion[Adenine+H - NH₃]⁺119.05119.0

The transition of m/z 268.1 → 136.1 is highly specific to adenosine and its isomers, providing excellent selectivity for quantification in complex biological matrices.[6]

Visualization of Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and the chemical logic of the fragmentation process.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Biological Sample B Add Internal Standard (e.g., Adenosine-d2) A->B C Protein Precipitation (Ice-cold Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F LC Separation (C18 Column) E->F G MS Ionization (ESI+) F->G H MS/MS Fragmentation (Q1: 268.1 -> Q3: 136.1) G->H I Data Acquisition H->I J Final Concentration I->J Quantification

Caption: Experimental workflow for adenosine quantification.

Caption: Primary fragmentation pathway of protonated adenosine.

Conclusion

The fragmentation of [5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol (adenosine) in a tandem mass spectrometer is a well-defined and highly reproducible process dominated by the cleavage of the glycosidic bond. This characteristic behavior allows for the development of highly selective and sensitive LC-MS/MS methods for its quantification. By monitoring the transition from the protonated precursor ion (m/z 268.1) to the protonated adenine fragment (m/z 136.1), researchers can achieve accurate measurements in complex biological systems, facilitating further understanding of adenosine's role in health and disease.

References

  • Benchchem. (n.d.). Application Note & Protocol: Quantification of Adenosine using a Stable Isotope-Labeled Standard Curve with Adenosine-d2.
  • Ma, Y. L., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.
  • Hengel, S. M., et al. (2012). A Review of Tandem Mass Spectrometry Characterization of Adenosine Diphosphate-Ribosylated Peptides. Journal of Analytical & Bioanalytical Techniques, S5.
  • Kielkowski, P., et al. (2015). Fragmentation pattern with corresponding losses and reporter ions of adenosine monophosphate in adenylylated peptides. ResearchGate.
  • Gouveia, A. M., et al. (2021). HILIC-MS/MS Analysis of Adenosine in Patient Blood.
  • University of Nebraska-Lincoln. (n.d.). Adenosine quantification. Retrieved from University of Nebraska-Lincoln website.
  • Kuznetsova, A. A., et al. (2024). Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. Preprints.org.
  • Kuznetsova, A. A., et al. (2024). Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. Semantic Scholar.
  • D'Allesandro, A., et al. (2012). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells.
  • PubChem. (n.d.). [5-(6-Amino-purin-9-yl)-oxazolidin-2-yl]-methanol.
  • PubChem. (n.d.). Adenosine.
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.

Sources

Troubleshooting & Optimization

Minimizing depurination side reactions during nucleoside synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nucleoside Chemistry Technical Assistance Center .

I am your Senior Application Scientist. I understand that few things are more frustrating than a synthesis that fails silently. Depurination is exactly that—a "stealth" side reaction where the damage is done during the synthesis cycle, but the catastrophic failure (strand cleavage) only reveals itself during the final deprotection.

Below is your technical guide to diagnosing, understanding, and eliminating depurination.

Module 1: The Mechanic's Corner (Mechanism & Causality)

The "Time Bomb" Effect Depurination is an acid-catalyzed hydrolysis of the


-glycosidic bond. It is critical to understand that the acid step usually creates an apurinic (AP) site , but the strand often remains intact until you treat it with base (ammonia/methylamine).
  • The Trigger: During detritylation, the acid (TCA or DCA) protonates the purine base (specifically N7 or N3 of Adenine/Guanine).

  • The Destabilization: This protonation makes the purine a better leaving group.

  • The Event: The glycosidic bond breaks, releasing the free base and leaving a hydroxyl group at the C1' position (an abasic site).[1]

  • The Explosion: Later, during basic deprotection (cleavage from support), the base catalyzes a

    
    -elimination at the AP site, snapping the phosphodiester backbone.
    

Visualizing the Pathway The following diagram illustrates the competition between the desired Detritylation and the undesired Depurination.

DepurinationMechanism Start DMT-Protected Oligonucleotide Acid Acid Treatment (TCA or DCA) Start->Acid DMT_Cation DMT Cation (Orange Color) Acid->DMT_Cation Detritylated 5'-OH Oligo (Ready for Coupling) Acid->Detritylated Desired Pathway (Fast) Protonation N7-Protonation of Purine (dA/dG) Acid->Protonation Side Reaction (Slow) Oxocarbenium Oxocarbenium Ion Intermediate Protonation->Oxocarbenium AP_Site Apurinic (AP) Site (Backbone Intact) Oxocarbenium->AP_Site Hydrolysis Cleavage Strand Cleavage (Occurs during Ammonia Deprotection) AP_Site->Cleavage Basic Conditions (Beta-Elimination)

Figure 1: The kinetic competition between removing the DMT group and cleaving the nucleobase. Note that the physical strand break occurs downstream during workup.

Module 2: Protocol Optimization (The "How")

To minimize depurination, we must manipulate the kinetics so that detritylation finishes before the glycosidic bond breaks.

Reagent Selection: The Acid Hierarchy

The choice of acid is the single most controllable variable. Trichloroacetic acid (TCA) is standard but aggressive. Dichloroacetic acid (DCA) is milder.[2]

ReagentpKa (approx)Depurination RiskDetritylation SpeedRecommended Use
3% TCA in DCM~0.7High (4x faster than 15% DCA)Very FastShort oligos (< 40 mer), DNA only.
15% DCA in Toluene~1.5Medium FastLarge scale synthesis (balances speed/risk).
3% DCA in DCM~1.5Low ModerateLong oligos (> 60 mer), Poly-A tracts, Probes.
3% DCA in Toluene~1.5Lowest SlowHighly sensitive analogs (e.g., 2'-F-ANA).

Expert Insight: Do not assume "more dilute" always means "safer" if you change the acid type. 3% TCA is significantly more aggressive than 15% DCA. If you are synthesizing a 100-mer or a Poly-A sequence, you must switch from TCA to DCA.

Flow Control: The "Flow-Through" Rule

Static exposure (stop-flow) is the enemy.

  • Protocol: Ensure your synthesizer delivers acid in a continuous flow or pulsed batches.

  • Why: This constantly removes the DMT cation (driving the equilibrium of the desired reaction) without letting the acid "sit" and protonate the bases.

  • Target: Total acid contact time should be < 60 seconds for standard DNA.

Module 3: Troubleshooting Specific Scenarios (Q&A)

Q1: I am seeing two distinct bands on my PAGE gel. One is my product, the other is a smear of shorter fragments. Is this depurination?

  • Diagnosis: Likely yes. If the shorter fragments are random in length (a smear) or appear to be truncated at specific purine sites (A/G), this is characteristic of strand cleavage at AP sites during ammonolysis.

  • The Test: Look at the sequence. Does the degradation correlate with Adenosine-rich regions? Adenosine depurinates ~4x faster than Guanosine.

  • Corrective Action: Switch to 3% DCA for your next run. If you are already using DCA, reduce the "Deblock" time in your instrument protocol by 15-20%.

Q2: My Mass Spec shows a peak at [M - 135 Da]. What is this?

  • Diagnosis: This is a classic Depurination signature (specifically loss of Adenine, mw ~135).

  • Context: If you see this, the backbone is intact (the strand didn't cleave), which means your deprotection conditions were mild enough to preserve the AP site, or you analyzed the trityl-on product.

  • Corrective Action: This oligonucleotide is compromised. You cannot "fix" an AP site. You must re-synthesize using milder acid conditions.

Q3: I am synthesizing a Poly-A tail (e.g., A_20). Yields are terrible.

  • Diagnosis: Poly-A sequences are the "stress test" for depurination. The N6-Benzoyl protecting group on Adenosine is electron-withdrawing, which destabilizes the glycosidic bond, making it even more susceptible to acid.

  • Corrective Action:

    • Mandatory: Use 3% DCA.

    • Advanced: Switch the phosphoramidite protecting group. (See Module 4).

Module 4: Advanced Prevention (Protecting Groups)

When protocol adjustments aren't enough, you must change the chemistry. The stability of the glycosidic bond is heavily influenced by the protecting group on the exocyclic amine.

The Electronic Effect
  • Acyl groups (Benzoyl, Isobutyryl): Electron-withdrawing. They pull density away from the ring, destabilizing the glycosidic bond. Risk: High.

  • Formamidine groups (dmf, dbf): Electron-donating. They push density into the ring, stabilizing the glycosidic bond against acid attack. Risk: Low. [2]

Decision Matrix for Protecting Groups

ProtectingGroups Start Select Sequence Type Standard Standard DNA (< 50 mer) Start->Standard Sensitive Long Oligos / Poly-A (> 50 mer) Start->Sensitive Bz_dA N6-Benzoyl dA (Standard) Standard->Bz_dA Pac_dA N6-Pac dA (Fast Deprotection) Sensitive->Pac_dA Option A Dmf_dA N6-dmf dA (Formamidine) Sensitive->Dmf_dA Option B (Best) Outcome1 Standard Depurination Risk (Acceptable for short oligos) Bz_dA->Outcome1 Outcome2 Reduced Exposure Time (Mild deprotection prevents cleavage) Pac_dA->Outcome2 Outcome3 Stabilized Glycosidic Bond (Resists Acid Attack) Dmf_dA->Outcome3

Figure 2: Selecting the correct phosphoramidite protection strategy based on sequence complexity.

Recommendation: For high-value long oligonucleotides, switching from Bz-dA to dmf-dA (dimethylformamidine) or dbf-dA (dibutylformamidine) phosphoramidites is the most effective chemical intervention to stop depurination.

References

  • Septak, M. (1996).[3] Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic Acids Research.[3][4] Link

  • Glen Research. (2011). Depurination of DNA During Oligonucleotide Synthesis: Formamidine Protection. The Glen Report, 22.19. Link

  • An, R., et al. (2014).[5] Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. PLoS ONE. Link

  • LeProust, E. M., et al. (2010). Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process. Nucleic Acids Research.[3][4] Link

  • Biosearch Technologies. (2021). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. Link

Sources

Technical Support Center: Resolving Peak Tailing in Amino-Purine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Method Optimization for Amino-Purine Derivatives Audience: Analytical Chemists, drug development scientists. Status: Active Guide

Introduction

Welcome to the Technical Support Center. This guide addresses the persistent challenge of peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of amino-purine derivatives (e.g., adenine, guanine, and synthetic analogs).

Amino-purines are nitrogen-rich, basic heterocycles. Their tendency to tail is rarely a random error; it is a predictable chemical consequence of their interaction with the stationary phase. This guide deconstructs the mechanism and provides self-validating protocols to resolve it.

Part 1: The Mechanism (Why It Fails)

Q: Why do amino-purine derivatives consistently exhibit peak tailing on standard C18 columns?

A: The root cause is secondary silanol interaction .

  • Analyte Charge: Amino-purines are weak bases. At the typical HPLC pH range (pH 4–7), the nitrogen atoms in the purine ring or exocyclic amino groups are protonated (

    
    ), carrying a positive charge.
    
  • Stationary Phase Charge: Silica-based columns contain residual silanol groups (

    
    ). Above pH 3.5, these silanols deprotonate to form silanates (
    
    
    
    ).
  • The Interaction: The positively charged amino-purine undergoes an ion-exchange interaction with the negatively charged silanate. This secondary retention mechanism is slower and kinetically different from the primary hydrophobic partition, resulting in a "dragging" of the peak tail.

Key Insight: Tailing is the visual representation of two competing retention mechanisms acting on a single analyte population.

Part 2: Mobile Phase Optimization (The Chemical Fix)

Q: What is the most effective mobile phase strategy to eliminate tailing?

A: You have three primary strategies. Select based on your detector compatibility (UV vs. MS).

Strategy A: Low pH Suppression (Recommended for UV)
  • Mechanism: Lowering the pH below 3.0 protonates the surface silanols (

    
    ), rendering them neutral.[1] This eliminates the cation-exchange site.[1]
    
  • Protocol: Use 20–25 mM Phosphate Buffer at pH 2.5 .

  • Why Phosphate? It provides high buffering capacity at low pH and masks residual metal ions on the silica surface.

Strategy B: High pH Neutralization (Requires Hybrid Columns)
  • Mechanism: Increasing pH above the analyte’s pKa (typically > 10 for purines) deprotonates the amino-purine, rendering it neutral (

    
    ). Neutral bases do not interact with silanols.
    
  • Constraint: You must use a hybrid silica (e.g., Waters BEH) or polymer column. Standard silica dissolves above pH 8.0.[1]

Strategy C: Ion-Pairing / Chaotropic Agents (MS Compatible)
  • Mechanism: Additives like Trifluoroacetic Acid (TFA) serve a dual purpose: they lower pH (suppressing silanols) and form an ion pair with the charged purine, masking its positive charge.[1]

  • Protocol: Add 0.05% – 0.1% TFA to the aqueous mobile phase.

Summary of Strategies
StrategyMobile Phase ComponentMechanismProsCons
Low pH 20 mM Phosphate (pH 2.[2]5)Suppresses Silanol IonizationExcellent peak shape; cheap.Non-volatile (No LC-MS).
High pH 10 mM Ammonium Bicarbonate (pH 10.5)Neutralizes Analyte ChargeGood retention for polar bases; MS compatible.Requires specialized high-pH stable columns.
Ion-Pairing 0.1% TFACharge Masking + Low pHSimple; works on most C18s.Suppresses MS sensitivity; difficult to wash out.

Part 3: Stationary Phase Selection (The Hardware Fix)

Q: My mobile phase is optimized, but I still see tailing. Is my column the problem?

A: Likely, yes. If you are analyzing amino-purines, a standard "general purpose" C18 is often insufficient.[3]

Recommended Column Chemistries:

  • End-Capped Columns: Ensure the column is "double end-capped." This chemical process replaces accessible silanols with non-polar groups (e.g., trimethylsilyl), physically blocking the interaction.

  • Polar-Embedded Groups: These phases have a polar group (like an amide or carbamate) embedded in the alkyl chain. This creates a "water shield" near the silica surface, preventing the amino-purine from reaching the silanols.

  • Pentafluorophenyl (PFP): PFP phases offer unique selectivity for halogenated or polar heterocycles like purines via pi-pi interactions, often separating structural isomers better than C18 while reducing silanol overlap.

Part 4: Validated Experimental Protocol

Protocol: Preparation of "Silanol-Suppressing" Phosphate Buffer (pH 2.5) Use this as your standard starting point for UV-HPLC of amino-purines.

  • Weigh: 3.40 g of Potassium Dihydrogen Phosphate (

    
    ).
    
  • Dissolve: Dissolve in 950 mL of HPLC-grade water.

  • Adjust: Add Phosphoric Acid (

    
    , 85%) dropwise while monitoring with a calibrated pH meter until pH reaches 2.50 ± 0.05 .
    
    • Note: Do not use HCl or H2SO4; phosphate buffers should be adjusted with phosphoric acid to maintain the common ion effect.

  • Dilute: Bring volume to exactly 1000 mL with water.

  • Filter: Filter through a 0.2 µm nylon membrane to remove particulates.

  • Equilibration: Flush the column with this buffer (mixed with your organic modifier) for at least 20 column volumes before injection.

Part 5: Troubleshooting Logic Flow

Use the following decision tree to diagnose persistent tailing issues.

TroubleshootingLogic Start Start: Peak Tailing Detected CheckSystem 1. Check System (Inject Neutral Standard) Start->CheckSystem IsNeutralTailing Does Toluene/Uracil Tail? CheckSystem->IsNeutralTailing Yes Yes IsNeutralTailing->Yes System Void No No IsNeutralTailing->No Chemistry PhysicalIssue Physical Issue: Check tubing, fittings, flow cell, or frit. ChemicalIssue Chemical Issue: Silanol Interaction CheckMobilePhase 2. Check Mobile Phase pH ChemicalIssue->CheckMobilePhase IsLowPH Is pH < 3.0? CheckMobilePhase->IsLowPH IsLowPH->Yes pH OK IsLowPH->No Optimize pH LowerPH Action: Lower pH to 2.5 or add 0.1% TFA CheckColumn 3. Check Column Type IsEndCapped Is Column End-Capped or Base-Deactivated? CheckColumn->IsEndCapped IsEndCapped->Yes Modern Col IsEndCapped->No Old Tech ChangeColumn Action: Switch to Hybrid (BEH) or PFP Column SamplePrep 4. Check Sample Solvent StrongSolvent Is Sample in 100% Organic? SamplePrep->StrongSolvent StrongSolvent->Yes Solvent Mismatch StrongSolvent->No DiluteSample Action: Dilute sample with Mobile Phase A Solved Problem Resolved Yes->PhysicalIssue Yes->CheckColumn Yes->SamplePrep Yes->DiluteSample No->ChemicalIssue No->LowerPH No->ChangeColumn No->Solved If all checks pass

Caption: Systematic troubleshooting workflow for differentiating physical system voids from chemical silanol interactions.

References

  • Agilent Technologies. (2021).[4] How Do I Choose? A guide to HPLC column selection. Retrieved from

  • Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity.[5][6] LCGC International. Retrieved from

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. Retrieved from

  • Thiageswaran, S. (2025).[3] HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science.[3][7] Retrieved from

  • Chrom Tech. (2025).[7] What Causes Peak Tailing in HPLC? Retrieved from

Sources

Technical Support Center: 2',3'-Dideoxyadenosine (ddA) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidative Degradation & Hydrolysis in Long-Term Storage

Part 1: The Science of Instability

From the Desk of the Senior Application Scientist

Researchers often assume that because 2',3'-dideoxyadenosine (ddA) is a "simple" nucleoside analogue, it is chemically inert.[1][2] This is a dangerous misconception that leads to assay drift.[1][2] To preserve ddA, you must understand the two distinct enemies of its stability: Oxidative Attack and Acid-Catalyzed Hydrolysis .[2]

While your request specifically targets oxidative degradation, ignoring hydrolysis is scientifically negligent. The N-glycosidic bond in dideoxynucleosides is significantly more acid-labile than in natural deoxynucleosides due to the lack of the 3'-hydroxyl group, which alters the sugar pucker and bond strain.[2]

The Degradation Pathways

The following diagram illustrates the two primary failure modes. Note that "yellowing" is often a sign of photo-oxidation, while loss of potency (without visible change) usually indicates hydrolytic cleavage.[1][2]

ddA_Degradation ddA Intact ddA (Active) Ox_Product 8-oxo-ddA / Dimers (Yellowing / Toxic) ddA->Ox_Product Electron Abstraction Hyd_Product Free Adenine + Sugar (Precipitate / Potency Loss) ddA->Hyd_Product Glycosidic Bond Cleavage Oxidation Oxidative Stress (Light / ROS / O2) Oxidation->ddA Acid Protonation (H+) (Acidic pH / CO2 absorption) Acid->ddA

Figure 1: Dual degradation pathways of ddA.[1][2] Oxidation targets the purine ring (color change), while hydrolysis severs the base from the sugar (potency loss).

Part 2: The "Fortress" Storage Protocol

To prevent oxidative degradation, you must eliminate the three vectors of oxidation: Light (photons) , Atmosphere (oxygen) , and Moisture (hydrolysis facilitator) .[1][2]

Protocol A: The Argon Blanket Method (For Liquid Aliquots)

Use this protocol if you must store ddA in solution.[1][2] Solid storage is always preferred.

Reagents Required:

  • High-purity Argon or Nitrogen gas (Argon is preferred as it is heavier than air).[1][2]

  • Amber glass vials (borosilicate) with PTFE-lined caps.[1][2]

  • Parafilm.[1][2]

Step-by-Step Methodology:

  • Solvent Selection: Dissolve ddA in a neutral buffer (PBS pH 7.2-7.4) or anhydrous DMSO.[1][2]

    • Critical: Avoid unbuffered water.[1][2] Water absorbs atmospheric CO₂, becoming carbonic acid (pH ~5.5), which accelerates hydrolytic cleavage [1, 4].[1][2]

  • Aliquoting: Dispense the solution into amber vials. Do not fill to the brim; leave 20% headspace.[2]

  • Gas Purging (The "Blanket"):

    • Insert a sterile pipette tip connected to the gas line into the vial, hovering just above the liquid surface. Do not bubble through the liquid (this can cause protein denaturation if proteins are present, though less risky for ddA, it avoids aerosolization).[1][2]

    • Flow gas at low pressure (1-2 psi) for 15-30 seconds.[1][2] This displaces the oxygen-rich air in the headspace.[2]

  • Immediate Sealing: While the gas is still flowing, withdraw the tip and immediately screw on the cap.[2]

  • Cryopreservation: Seal the cap junction with Parafilm to prevent gas exchange.[2] Flash freeze in liquid nitrogen if possible, then store at -80°C.

Protocol B: Solid State Maintenance

The Gold Standard for long-term stability (>6 months).[1][2]

  • Desiccation: Store the original vial inside a secondary container (e.g., a 50mL Falcon tube or a dedicated desiccator jar) containing active silica gel or Drierite™.[1][2]

  • Temperature: Maintain at -20°C.

  • Thawing: When removing from the freezer, allow the vial to equilibrate to room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder.[2] This moisture initiates hydrolysis and oxidation upon return to storage.[1][2]

Part 3: Troubleshooting Guide (Q&A)

Q1: My ddA solution has turned a faint yellow color. Is it still usable?

  • Diagnosis: This indicates photo-oxidation or formation of trace degradation products (likely conjugated systems formed from adenine ring oxidation).[1][2]

  • Action: Discard immediately.

  • Reasoning: Even trace amounts of oxidized nucleosides can act as chain terminators or inhibitors in unintended ways, altering IC50 values.[2] Furthermore, oxidized derivatives (like 8-oxo-dAd) are often cytotoxic, which will confound cell viability assays [2].[1][2]

Q2: I see a white precipitate in my DMSO stock after thawing.

  • Diagnosis: This is likely Free Adenine .[1][2]

  • Mechanism: If moisture entered your DMSO stock, the N-glycosidic bond hydrolyzed.[2] Free adenine has significantly lower solubility in DMSO than the intact nucleoside.[2]

  • Action: Do not vortex and use. The concentration of active ddA is now unknown.[2] Prepare fresh stock.

Q3: Can I autoclave my ddA solutions?

  • Answer: Absolutely NOT.

  • Reasoning: The high heat (121°C) and pressure will instantly hydrolyze the N-glycosidic bond [4].[1][2] Always use 0.22 µm filtration for sterilization.[1][2]

Q4: Why do you recommend Argon over Nitrogen?

  • Answer: Argon is denser than air, whereas Nitrogen is roughly the same density.[2] When you purge a vial with Argon, it settles over the liquid like a physical "blanket," effectively pushing oxygen out.[2] Nitrogen mixes more easily with ambient air if the sealing isn't instantaneous.[2]

Part 4: Comparative Data & Solvents

Table 1: Solvent Compatibility & Stability Profile

SolventSolubility (max)Stability (at -20°C)Risk FactorRecommendation
Water (Unbuffered) ~10-50 mg/mL< 2 weeksHigh: Acidic pH drift (CO2 absorption) causes hydrolysis.[1][2]Avoid for storage.
PBS (pH 7.4) ~10 mg/mL1-3 monthsLow: Buffer prevents acid hydrolysis.[1][2]Best for aqueous aliquots.[1][2]
DMSO (Anhydrous) >100 mg/mL6-12 monthsMedium: Hygroscopic (pulls water from air).[1][2]Best for high-conc stocks.[1]
Ethanol Slightly SolubleN/AHigh: Poor solubility, evaporation risk.[1][2]Not recommended.

Part 5: Storage Workflow Visualization

The following logic gate helps you decide the immediate handling of a new shipment of ddA.

Storage_Workflow Start Receive ddA Shipment Form Is it Solid or Liquid? Start->Form Solid Solid Powder Form->Solid Powder Liquid Liquid Solution Form->Liquid Pre-dissolved Usage_Decision Immediate Use? Solid->Usage_Decision Aliquot Aliquot to Single-Use Vials (Avoid Freeze-Thaw) Liquid->Aliquot Repackage immediately Action_Solid 1. Place in Desiccator 2. Store at -20°C 3. Protect from Light Usage_Decision->Action_Solid No (Long Term) Make_Stock Dissolve in DMSO or PBS (Argon Purge Required) Usage_Decision->Make_Stock Yes Make_Stock->Aliquot Freeze Store at -80°C Aliquot->Freeze

Figure 2: Decision tree for incoming ddA shipments to maximize shelf-life.

References

  • PubChem. (n.d.).[1][2] 2',3'-Dideoxyadenosine Source Data. National Center for Biotechnology Information.[1][2] Retrieved February 21, 2026, from [Link]

  • Pankiewicz, K. W. (2000).[1][2] Fluorinated Nucleosides. Carbohydrate Research. (Contextual reference on glycosidic bond stability in modified nucleosides). [Link]

Sources

Validation & Comparative

Validating chain termination efficiency of ddA against ddI

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical validation of chain termination efficiency, comparing 2',3'-dideoxyadenosine (ddA) and 2',3'-dideoxyinosine (ddI) . It is designed for researchers requiring high-fidelity kinetic data and mechanistic clarity in antiviral development and enzymatic sequencing applications.

Executive Technical Synthesis

The comparison between ddA and ddI presents a unique pharmacological paradox: ddI is the clinical standard, yet ddA (as ddATP) is the molecular effector.

  • The Molecular Reality: ddI (Didanosine) is a prodrug. It possesses no intrinsic antiviral activity until it is metabolized intracellularly into ddATP (2',3'-dideoxyadenosine triphosphate).

  • The Direct Comparator: ddA is the direct nucleoside precursor to ddATP but suffers from rapid deamination and poor acid stability.

  • The Validation Target: When validating "efficiency," one must distinguish between Metabolic Efficiency (conversion of prodrug to active triphosphate) and Enzymatic Efficiency (binding and termination by the triphosphate at the polymerase active site).

This guide focuses on the Enzymatic Efficiency validation of the active triphosphates (ddATP vs. ddITP ) and the Chain Termination potential of their nucleoside precursors.

Mechanistic Logic & Pathway Visualization

To interpret experimental data, one must map the conversion and competition pathways. ddI acts as a "Trojan horse," bypassing the rapid deamination that neutralizes ddA, eventually converging on the same active terminator: ddATP.

Figure 1: Metabolic Convergence & Competitive Inhibition

ddA_vs_ddI_Mechanism ddI ddI (Prodrug) ddIMP ddIMP ddI->ddIMP 5'-Nucleotidase (Rate Limiting) ddA ddA (Unstable Precursor) ddA->ddI Adenosine Deaminase (Rapid) ddAMP ddAMP ddA->ddAMP Adenosine Kinase ddIMP->ddAMP Adenylosuccinate Synthetase/Lyase ddATP ddATP (Active Terminator) ddAMP->ddATP Kinases HIV_RT HIV Reverse Transcriptase ddATP->HIV_RT Competes with dATP DNA_Chain Viral DNA Chain HIV_RT->DNA_Chain Incorporation Terminated Terminated DNA (Dead End) DNA_Chain->Terminated Lack of 3'-OH

Caption: Metabolic Convergence. ddI is metabolically converted to ddATP. Direct ddA administration is inefficient due to rapid deamination to ddI. The final chain termination event is driven exclusively by ddATP.

Comparative Kinetics: The Quantitative Standard

In an in vitro enzymatic assay (using purified HIV-RT or T7 DNA Polymerase), you are comparing the triphosphates. ddITP (if formed) is a significantly weaker terminator than ddATP .

Table 1: Kinetic Parameters of Chain Termination (HIV-RT)
ParameterddATP (Active Metabolite)ddITP (Hypothetical/Sequencing)dATP (Natural Substrate)Implication

(Binding Affinity)
~4 – 10 µM> 50 µM~4 µMddATP binds with near-native affinity; ddITP binds poorly.

(Inc.[1][2] Rate)
0.1 – 0.5

< 0.05

30 – 70

Termination is slower than elongation, but sufficient to block replication.
Selectivity (

)
HighLowVery HighddATP is a potent competitive inhibitor; ddITP is not.
Base Pairing Specific (T)Wobble (C, T)Specific (T)ddITP is promiscuous, leading to sequencing ambiguity.

Critical Insight: In DNA sequencing, ddITP is used specifically to resolve band compressions (G-C rich regions) because Inosine-Cytosine pairs have just 2 hydrogen bonds (vs. 3 for G-C), reducing secondary structure. It is not used for its termination efficiency, which is inferior to ddATP/ddGTP.

Experimental Protocol: Single-Turnover Kinetic Validation

To rigorously validate chain termination efficiency, you must isolate the polymerization step from DNA binding events. This requires a Single-Turnover Assay (Enzyme >> DNA).

Protocol A: Pre-Steady State Kinetic Burst Assay

Objective: Determine


 (affinity) and 

(max rate) for ddATP vs. ddITP incorporation.
Materials:
  • Enzyme: Purified HIV-1 Reverse Transcriptase (final conc. 200 nM).

  • Template: 5'-labeled DNA primer (20-mer) annealed to a template (40-mer) with a single "T" overhang (for ddATP) or "C" overhang (for ddITP).

  • Substrate: ddATP and ddITP (Ultra-pure, 100 mM stocks).

  • Quench: 0.5 M EDTA.

Workflow:
  • Complex Formation: Incubate 50 nM labeled Primer/Template with 200 nM HIV-RT in Reaction Buffer (50 mM Tris-HCl pH 7.8, 50 mM NaCl) for 5 minutes. Note: Excess enzyme ensures all DNA is bound (Single Turnover conditions).[3]

  • Rapid Initiation: Mix with varying concentrations of ddATP (0.5, 1, 5, 10, 50, 100 µM) + 10 mM

    
    .
    
  • Time-Course Quench: Using a Rapid Chemical Quench Flow instrument (or manual rapid pipetting for slow mutants), quench aliquots at 0.1s, 0.5s, 1s, 5s, 10s, 30s into EDTA.

  • Visualization: Run products on a 15% Denaturing Polyacrylamide Gel (7M Urea).

  • Quantification: Measure the ratio of Extended Product (n+1) vs. Unextended Primer (n) .

Data Analysis:

Fit the product formation over time to a single exponential equation:



Plot 

against [ddNTP] concentration to determine

and

using the hyperbolic equation:

Protocol B: "Standing Start" Gel-Based Efficiency

For a direct visual comparison of termination potency without kinetic modeling.

Objective: Visually compare the concentration of ddATP vs. ddITP required to terminate 50% of chains.

  • Setup: Prepare 4 reaction tubes containing annealed Primer/Template (100 nM) and DNA Polymerase.

  • Competition Mix:

    • Tube A (Control): 10 µM dATP (Full extension).

    • Tube B (ddATP): 10 µM dATP + 1 µM ddATP (Ratio 10:1).

    • Tube C (ddATP): 10 µM dATP + 10 µM ddATP (Ratio 1:1).

    • Tube D (ddITP): 10 µM dATP + 100 µM ddITP (Ratio 1:10).

  • Incubation: 37°C for 10 minutes.

  • Result Interpretation:

    • High Efficiency: A distinct "stop" band at position n+1 with minimal full-length product.

    • Low Efficiency: Faint n+1 band; majority of product is full-length (polymerase prefers dATP over the terminator).

Expected Outcome: You will observe that ddATP causes significant termination at a 1:10 or 1:1 ratio, whereas ddITP requires a 10:1 or 100:1 excess to achieve comparable termination density.

References

  • Pre-steady State Kinetic Analysis of HIV-1 Reverse Transcriptase.

    • Source: NIH / PubMed Central
    • Data: Establishes and baselines for nucleotide incorpor
  • Mechanistic Interplay between HIV-1 RT Kinetics and Host SAMHD1.

    • Source: MDPI
    • Data: Discusses dNTP pool imbalances and kinetic competition in macrophages.
  • Steady-State Kinetic Analysis of DNA Polymerase Incorpor

    • Source: NIH / Current Protocols in Nucleic Acid Chemistry
    • Data: Detailed protocol for single-nucleotide incorpor
  • Elimination of Band Compression in Sequencing Gels.

    • Source: Nucleic Acids Research (Oxford Academic)
    • Data: Explains the use of dITP/ddITP to resolve G-C compressions despite lower enzym
  • Compar

    • Source: Biochemical Pharmacology
    • Data: Validates the rapid in vivo deamin

Sources

A Comparative Analysis of Cytotoxicity: Gemcitabine vs. 3'-Deoxyadenosine (Cordycepin)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the cytotoxic properties of Gemcitabine and 3'-deoxyadenosine (Cordycepin). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate these two potent nucleoside analogs. Our analysis is grounded in experimental data to provide a clear, evidence-based perspective.

Introduction: Two Potent Nucleoside Analogs

In the landscape of cancer therapeutics, nucleoside analogs represent a cornerstone of chemotherapy. These compounds, by mimicking endogenous nucleosides, integrate into cellular metabolic pathways, primarily disrupting DNA and RNA synthesis and leading to cell death. This guide focuses on two such analogs: Gemcitabine, a well-established chemotherapeutic agent, and Cordycepin, a naturally occurring compound with significant therapeutic potential.

Gemcitabine (dFdC) , a synthetic analog of deoxycytidine, is a frontline treatment for a variety of solid tumors, including pancreatic, breast, ovarian, and non-small cell lung cancer.[1][2] Its efficacy is rooted in its ability to halt DNA synthesis and induce programmed cell death, or apoptosis.[1][3]

3'-deoxyadenosine (Cordycepin) is a derivative of the nucleoside adenosine, originally isolated from the fungus Cordyceps militaris.[4] It has garnered considerable attention for its broad spectrum of biological activities, including anticancer effects.[4][5] Its cytotoxicity is attributed to its interference with various cellular processes, most notably mRNA polyadenylation.[5]

Mechanisms of Action: Divergent Pathways to Cytotoxicity

While both compounds are nucleoside analogs, their pathways to inducing cell death are distinct, a critical factor in understanding their respective therapeutic windows and potential for combination therapies.

Gemcitabine: A Multi-pronged Assault on DNA Synthesis

Gemcitabine is a prodrug that requires intracellular phosphorylation to become active.[2][3][6] Its cytotoxic effects are primarily mediated by its di- and triphosphate metabolites, dFdCDP and dFdCTP, respectively.[1][7]

  • Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for producing the deoxynucleoside triphosphates (dNTPs) required for DNA synthesis.[3][7] This leads to a depletion of the cellular dNTP pool, particularly dCTP.

  • DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with dCTP for incorporation into DNA.[3][7] Once incorporated, it allows for the addition of one more nucleotide before halting further DNA elongation, a process known as "masked chain termination."[3] This event is difficult for cellular proofreading enzymes to repair, leading to irreparable DNA damage.[7]

  • Self-Potentiation: The reduction in intracellular dCTP levels caused by dFdCDP inhibition of ribonucleotide reductase enhances the incorporation of dFdCTP into DNA, creating a synergistic cytotoxic effect.[3]

This multi-faceted mechanism ultimately triggers apoptosis, or programmed cell death.[1][3]

Gemcitabine_MOA cluster_cell Cancer Cell Gemcitabine Gemcitabine (dFdC) dFdCDP dFdCDP Gemcitabine->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibits DNA_Synth DNA Synthesis dFdCTP->DNA_Synth Incorporates & Masked Chain Termination dNTPs dNTP Pool (e.g., dCTP) RNR->dNTPs Produces dNTPs->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis Leads to

Caption: Mechanism of Action of Gemcitabine.

Cordycepin: Targeting RNA and Signaling Pathways

Cordycepin's cytotoxicity stems from its structural similarity to adenosine.[4] Once inside the cell, it can be phosphorylated and interfere with several key cellular processes.

  • Inhibition of Polyadenylation: A primary mechanism of Cordycepin is its ability to act as a chain terminator during mRNA synthesis. Because it lacks a 3'-hydroxyl group, it prevents the addition of the poly(A) tail to mRNA transcripts. This leads to premature transcription termination and the production of unstable, non-functional mRNA, ultimately inhibiting protein synthesis.

  • Induction of Apoptosis: Cordycepin has been shown to induce apoptosis through various signaling pathways.[5] This includes the activation of caspases, key enzymes in the apoptotic cascade, and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[5][8]

  • Signaling Pathway Modulation: Cordycepin can influence multiple signaling pathways involved in cell proliferation and survival, such as the p53 and MAPK/ERK pathways.[9][10][11]

Cordycepin_MOA cluster_cell Cancer Cell Cordycepin Cordycepin (3'-deoxyadenosine) PolyA_Polymerase Poly(A) Polymerase Cordycepin->PolyA_Polymerase Inhibits Apoptosis_Pathways Apoptosis Pathways (e.g., Caspase Activation) Cordycepin->Apoptosis_Pathways Activates mRNA mRNA PolyA_Polymerase->mRNA Adds Poly(A) Tail Protein_Synth Protein Synthesis mRNA->Protein_Synth Cell_Death Cell Death Protein_Synth->Cell_Death Inhibition leads to Apoptosis_Pathways->Cell_Death

Caption: Mechanism of Action of Cordycepin.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit a biological process by 50%. The following table summarizes reported IC50 values for Gemcitabine and Cordycepin across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.

Cell LineCancer TypeGemcitabine IC50Cordycepin IC50
Pancreatic Cancer
AsPC-1Pancreatic10.4 nM[12]Not widely reported
BxPC-3Pancreatic179.2 nM[12]Not widely reported
MIA PaCa-2Pancreatic122.5 nM[12]Not widely reported
Panc-1Pancreatic716.1 nM[12]Not widely reported
Breast Cancer
MCF-7BreastNot widely reported9.58 µM[9], 27.57-46.85 µM[13], 135 µM[13]
MDA-MB-231BreastNot widely reported>9.58 µM[9]
MDA-MB-453BreastNot widely reported70 µM[13]
Leukemia
NB-4LeukemiaNot widely reported73.2 µM[11]
U937LeukemiaNot widely reported90.4 µM[11]
TdT+ Leukemic CellsLeukemiaNot widely reportedLower IC50 than TdT- cells[14]
Colon Cancer
HT29ColonNot widely reported92.05 µM[15]
Cholangiocarcinoma
SNU478Cholangiocarcinoma~100 nM (used in combination)[16]~20 µM (used in combination)[16]

Key Observations:

  • Potency: Gemcitabine generally exhibits higher potency, with IC50 values often in the nanomolar range for sensitive cell lines, particularly in pancreatic cancer.[12][17][18] Cordycepin's IC50 values are typically in the micromolar range.[9][11][15]

  • Cell Line Specificity: The cytotoxicity of both compounds is highly dependent on the cancer type and specific cell line. For instance, different pancreatic cancer cell lines show a wide range of sensitivity to Gemcitabine.[12]

  • Combination Potential: Recent studies have explored the synergistic effects of combining Cordycepin with Gemcitabine. In cholangiocarcinoma cells, Cordycepin was shown to enhance the cytotoxic effects of Gemcitabine, suggesting a potential therapeutic advantage in overcoming chemoresistance.[8][16][19]

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential.

Cytotoxicity_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Compound Treatment (Serial dilutions of Gemcitabine & Cordycepin) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Cytotoxicity Assay C->D E 5. Data Acquisition (e.g., Plate Reader) D->E F 6. Data Analysis (IC50 Calculation) E->F

Caption: General workflow for in vitro cytotoxicity testing.

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Gemcitabine and Cordycepin in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated control wells (medium only) and vehicle control wells (if applicable).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20][23]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[20][23]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[20] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[20] A reference wavelength of >650 nm can be used to subtract background absorbance.[20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

To confirm that cytotoxicity is mediated by apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[24][25][26]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[24][26] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[24][26] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[24][25]

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with Gemcitabine or Cordycepin in a suitable culture vessel (e.g., 6-well plate) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS.[24][25]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[25]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution.[25]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[25]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.[25]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.[24][25] Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants correctly.[24]

Conclusion and Future Directions

This guide provides a comparative analysis of the cytotoxic properties of Gemcitabine and Cordycepin. Gemcitabine demonstrates high potency, particularly against pancreatic cancer cell lines, through its well-defined mechanism of DNA synthesis inhibition. Cordycepin, while generally less potent, exhibits a broad range of activity and a distinct mechanism centered on RNA processing and signaling pathway modulation.

The differing mechanisms of action suggest that these two compounds may have non-overlapping resistance profiles and could be effective in combination therapies. As demonstrated in cholangiocarcinoma, Cordycepin has the potential to sensitize cancer cells to the cytotoxic effects of Gemcitabine.[8][16][19] This highlights a promising avenue for future research, particularly in cancers where Gemcitabine resistance is a significant clinical challenge.

Further investigations are warranted to explore the full therapeutic potential of Cordycepin, both as a standalone agent and in combination with established chemotherapeutics like Gemcitabine. A deeper understanding of their synergistic interactions and the molecular determinants of sensitivity will be crucial for the rational design of more effective cancer treatment strategies.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - R&D Systems. (n.d.).
  • What is the mechanism of action (MOA) of Gemcitabine? - Dr.Oracle. (2025, August 13).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.).
  • Cellular pharmacology of gemcitabine. - ClinPGx. (n.d.).
  • What is the mechanism of Gemcitabine Hydrochloride? - Patsnap Synapse. (2024, July 17).
  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol - Creative Diagnostics. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
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  • Apoptosis Protocols | Thermo Fisher Scientific - RU. (n.d.).
  • The Inhibitory Effect of Cordycepin on the Proliferation of MCF-7 Breast Cancer Cells, and Its Mechanism: An Investigation Using Network Pharmacology-Based Analysis - MDPI. (2019, August 26).
  • The IC 50 values of cordycepin in breast cancer cell lines. - ResearchGate. (n.d.).
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  • Gemcitabine Cytotoxicity: Interaction of Efflux and Deamination - Longdom Publishing. (n.d.).
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  • Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed. (2023, November 10).
  • IC 50 values of P276-00 and gemcitabine in the different pancreatic cancer cell lines. (n.d.).
  • Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC. (n.d.).
  • Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC. (n.d.).
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  • Cordycepin - Wikipedia. (n.d.).
  • Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC. (2020, December 3).
  • Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner - MDPI. (2022, June 25).
  • A Systematic Review of the Biological Effects of Cordycepin - Kent Academic Repository. (2021, September 28).
  • IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... - ResearchGate. (n.d.).
  • Cordycepin Enhanced Therapeutic Potential of Gemcitabine against Cholangiocarcinoma via Downregulating Cancer Stem-Like Properties - PMC. (n.d.).
  • Cordycepin Enhanced Therapeutic Potential of Gemcitabine against Cholangiocarcinoma via Downregulating Cancer Stem-Like Properties - KoreaScience. (2024, May 1).
  • Cordycepin Enhanced Therapeutic Potential of Gemcitabine against Cholangiocarcinoma via Downregulating Cancer Stem-Like Properties - PubMed. (2024, May 1).
  • Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC. (n.d.).
  • Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives - Preprints.org. (2023, December 21).

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A Comparative Guide to Quality Control Standards for Compound Identification Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for the rapid and reliable identification of compounds.[1][2][3] Its speed, specificity, and non-destructive nature make it a cornerstone of quality control (QC) in the pharmaceutical and chemical industries.[4][5][6] However, the integrity of the data generated is fundamentally reliant on a robust quality control framework. This guide provides an in-depth comparison of QC standards and methodologies, moving beyond a simple checklist to explain the causality behind experimental choices and to establish a self-validating system for compound identification.

The Foundation of Trustworthy FTIR Analysis: Core QC Parameters

The reliability of an FTIR spectrum hinges on several key performance parameters of the instrument. These parameters must be verified periodically to ensure the spectrometer is operating within established specifications. The major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP), have established guidelines for these verifications.[1][7]

Wavenumber Accuracy

Wavenumber accuracy ensures that the spectral peaks are correctly located on the x-axis.[1] Inaccurate peak positions can lead to misidentification of a compound. The most widely accepted standard for verifying wavenumber accuracy is a polystyrene film, often traceable to a national standard such as NIST SRM 1921b.[1][8][9][10] This standard provides a series of sharp, well-defined peaks at known wavenumbers.[10]

Spectral Resolution

Spectral resolution is the ability of the spectrometer to distinguish between two closely spaced peaks.[11][12] For compound identification, sufficient resolution is critical to resolve fine spectral features that may be unique to a specific polymorph or to differentiate between similar molecules.[13] Like wavenumber accuracy, spectral resolution is typically assessed using a polystyrene film.[1][14] The pharmacopoeias specify acceptance criteria based on the relative intensity of specific peak pairs.[15]

Signal-to-Noise Ratio (S/N)

The signal-to-noise ratio is a measure of the sensitivity of the spectrometer. A high S/N is essential for detecting weak spectral features and for ensuring the reproducibility of spectra, particularly for quantitative analysis. While not always explicitly detailed with acceptance limits in all pharmacopoeias for identification purposes, it is a critical parameter for overall instrument performance.[11][16] ASTM E1421 provides standardized methods for measuring S/N.[17][18][19][20][21]

Repeatability

Repeatability, or precision, is the ability of the instrument to produce the same spectrum from multiple measurements of the same sample under the same conditions.[22][23] Good repeatability is fundamental to ensuring that any observed spectral differences are due to the sample itself and not to instrument variability.[22]

Comparative Overview of Pharmacopoeial Requirements

The following table summarizes the key instrument performance tests and typical acceptance criteria as stipulated by the major pharmacopoeias. It is important to consult the most current version of the respective pharmacopoeia for the latest requirements.

Parameter United States Pharmacopeia (USP) <854> European Pharmacopoeia (Ph. Eur.) 2.2.24 Japanese Pharmacopoeia (JP)
Wavenumber Accuracy Verification using a polystyrene film. For example, the peak at 1601.2 cm⁻¹ should be within ±1.0 cm⁻¹.[1]Verification using a polystyrene film. Specifies multiple peaks, e.g., 3060.0 ± 1.0 cm⁻¹, 1601.2 ± 1.0 cm⁻¹, 1028.3 ± 1.0 cm⁻¹.[15]Verification using a polystyrene film. Specifies multiple peaks with acceptance criteria, e.g., 3060.0 ± 1.5 cm⁻¹, 1601.2 ± 1.0 cm⁻¹, 1028.3 ± 1.0 cm⁻¹.[1]
Spectral Resolution Not explicitly required for routine identification.For FT-IR instruments, the difference in absorbance between the minimum at 2870 cm⁻¹ and the maximum at 2849.5 cm⁻¹ must be greater than 0.33. The difference between the minimum at 1589 cm⁻¹ and the maximum at 1583 cm⁻¹ must be greater than 0.08.[15]The ratio of the transmittance at the minimum around 2870 cm⁻¹ to the transmittance at the maximum at 2849.5 cm⁻¹ should be greater than a specified value. Similarly for the peak pair at 1589 cm⁻¹ and 1583 cm⁻¹.[1]
Reference Standard Concomitant measurement with a USP Reference Standard is the primary method for identification.[14]Comparison with a spectrum of a reference substance (Ph. Eur. CRS) or a reference spectrum from the Ph. Eur.[14]Comparison with a spectrum of a reference standard or a reference spectrum.[14]

A Tale of Three Techniques: A Comparative Guide to FTIR Sampling

The choice of sampling technique significantly impacts the quality and reproducibility of the FTIR spectrum.[13] The three most common techniques in pharmaceutical and chemical analysis are Attenuated Total Reflectance (ATR), Transmission, and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS).[24][25]

Attenuated Total Reflectance (ATR)

ATR has become the workhorse of modern FTIR spectroscopy due to its simplicity and speed.[24][25] The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). The infrared beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample.[26]

  • Advantages: Minimal to no sample preparation, suitable for solids and liquids, non-destructive, and provides highly reproducible results.[24][26]

  • Disadvantages: Surface-sensitive, which may not be representative of the bulk material. Spectra can have slight peak shifts and intensity differences compared to transmission spectra.[27] An ATR correction can be applied to make the spectrum more comparable to a transmission spectrum.[27]

  • Best For: Rapid identification of raw materials, finished products, powders, and liquids.[4]

Transmission

The traditional method, transmission analysis, involves passing the infrared beam directly through the sample.[24][28] This requires the sample to be sufficiently thin and transparent to infrared radiation.

  • Advantages: Provides a spectrum representative of the bulk material and generates high-quality spectra that are directly comparable to extensive spectral libraries.[26]

  • Disadvantages: Requires significant sample preparation, such as creating KBr pellets for solids or using a liquid cell of a specific pathlength.[26] This process can be time-consuming and prone to operator variability.

  • Best For: Quantitative analysis where a defined pathlength is crucial and for obtaining spectra for library matching.

Diffuse Reflectance (DRIFTS)

DRIFTS is primarily used for analyzing powdered or rough-surfaced solid samples.[25] The incident infrared beam is scattered in multiple directions from the sample, and the diffusely scattered light is collected and analyzed.

  • Advantages: Excellent for analyzing powdered samples with minimal sample preparation (often just dilution with a non-absorbing matrix like KBr).

  • Disadvantages: Spectra can be sensitive to particle size and packing density. Spectral artifacts can occur, and it is less suitable for quantitative analysis without careful calibration.

  • Best For: Qualitative analysis of powdered samples, especially those that are difficult to analyze by other techniques.[25]

Experimental Protocols for a Self-Validating System

The following protocols provide a step-by-step guide to ensure your FTIR system is performing optimally and your compound identification is robust and defensible.

Protocol 1: FTIR System Suitability Test

This protocol should be performed periodically (e.g., daily or weekly) to verify the instrument's performance.

  • Instrument Warm-up: Allow the FTIR spectrometer to warm up for the manufacturer-recommended time (typically at least 30 minutes) to ensure thermal stability.[11]

  • Background Collection: Ensure the sample compartment is empty and clean. Collect a background spectrum. This spectrum will be used to ratio against the sample spectrum to produce the final absorbance or transmittance spectrum.[28]

  • Polystyrene Standard Measurement: Place a polystyrene reference film (e.g., NIST SRM 1921b) in the sample holder.

  • Data Acquisition: Acquire the spectrum of the polystyrene film using the same instrument parameters (e.g., resolution, number of scans) that will be used for routine sample analysis. A resolution of 4 cm⁻¹ is common for solid and liquid samples.[12]

  • Performance Verification:

    • Wavenumber Accuracy: Identify the key peaks in the polystyrene spectrum and compare their wavenumbers to the certified values. Ensure they are within the acceptance criteria defined by your internal SOP or the relevant pharmacopoeia.

    • Spectral Resolution: For pharmacopoeias that require it, calculate the absorbance difference or transmittance ratio for the specified peak pairs and verify they meet the acceptance criteria.

  • Documentation: Record the results of the system suitability test in the instrument logbook. If any parameter is out of specification, the instrument should be taken out of service until the issue is resolved and it passes the test.

Protocol 2: Compound Identification by FTIR
  • System Suitability: Confirm that a successful system suitability test has been performed within the defined interval.

  • Sample Preparation: Prepare the sample according to the chosen sampling technique (ATR, Transmission, or DRIFTS). For ATR, ensure good contact between the sample and the crystal. For transmission, prepare a KBr pellet or a liquid cell of appropriate pathlength.

  • Background Collection: Collect a fresh background spectrum immediately prior to sample analysis.[28]

  • Sample Spectrum Acquisition: Acquire the spectrum of the sample using the pre-defined instrument parameters.

  • Spectral Comparison: Compare the acquired sample spectrum to the spectrum of a known reference standard. This comparison can be done visually by overlaying the spectra or by using a correlation or search algorithm against a validated spectral library.

  • Acceptance Criteria: The spectrum of the sample must show a high degree of similarity to the spectrum of the reference standard. The positions of the major absorption bands should correspond.

Visualization of Workflows

The following diagrams illustrate the logical flow of the described protocols.

Caption: Workflow for FTIR System Suitability Test.

Caption: Workflow for Compound Identification using FTIR.

Conclusion

A robust QC framework is not merely a regulatory hurdle but a scientific necessity for ensuring the integrity of compound identification using FTIR spectroscopy. By understanding the causality behind the core QC parameters, making informed decisions on sampling techniques, and adhering to self-validating experimental protocols, researchers can have the utmost confidence in their results. This guide provides the foundational knowledge and practical steps to implement such a system, ultimately contributing to the development of safe and effective products.

References

  • ASTM E1421-99(2009) Standard Practice for Describing and Measuring Performance of Fourier Transform Mid-Infrared (FT-MIR) Spectrometers: Level Zero and Level One Tests. ASTM International. [Link]

  • ASTM E1421-17 Standard Practice for Describing and Measuring Performance of Fourier Transform Mid-Infrared (FT-MIR) Spectrometers Level Zero and Level One Tests. ASTM International. [Link]

  • Describing and Measuring Performance of Fourier Transform Mid-Infrared (FT-MIR) Spectrometers: Level Zero and Level One Tests. Scribd. [Link]

  • Describing and Measuring Performance of Fourier Transform Mid-Infrared (FT-MIR) Spectrometers. ASTM International. [Link]

  • ASTM E1421-99(2004) - Standard Practice for Describing and Measuring Performance of Fourier Transform Mid-Infrared (FT-MIR) Spectrometers. ANSI Webstore. [Link]

  • SOP for Performance Check of Fourier Transform Infrared. Pharma Times Official. [Link]

  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Agilent. [Link]

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Specac Ltd. [Link]

  • Determination of Wavelength Accuracy in the Near-Infrared Spectral Region Based on NIST's Infrared Transmission Wavelength Standard SRM 1921. Optica Publishing Group. [Link]

  • The Basics of FTIR Spectroscopy: An Industry Guide. Innovatech Labs. [Link]

  • Reference Standards. LC-Instru.fr. [Link]

  • QC/QA in Pharma. OPTIK INSTRUMENTS. [Link]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM. [Link]

  • Standard Reference Material® 1921b. NIST. [Link]

  • How to Perform Analytical Method Validation for Identification by IR. YouTube. [Link]

  • Quality Assurance with FTIR Spectrometers. KEIT Industrial Analytics. [Link]

  • Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Intertek. [Link]

  • Qualification of IR Spectrophotometers. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • What Does Performance Qualification Mean for Infrared Instruments? Spectroscopy Online. [Link]

  • Wavenumbers for Calibration of IR Spectrometers. NIST. [Link]

  • FTIR Spectroscopy In Pharmaceutical and Allied. Academia.edu. [Link]

  • FT-IR Identification: the Expertise Required To Ensure Compliance. Pharmaceutical Technology. [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [Link]

  • Resolution and Aperture. Shimadzu. [Link]

  • How to Conduct a Repeatability and Reproducibility (R&R) Test. Alpha Technologies. [Link]

  • FTIR Identification Testing. Prompt Praxis Labs. [Link]

  • Layout of the repeatability in the FTIR method. ResearchGate. [Link]

  • Comparison of three different FTIR sampling techniques (diffuse reflectance, photoacoustic and attenuated total reflectance) for the characterisation of bio‐organic samples. Wiley Analytical Science. [Link]

  • This method. EPA. [Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd. [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) Analysis Laboratory. Rocky Mountain Labs. [Link]

  • European Pharmacopoeia 5.0. Shimadzu Scientific Instruments. [Link]

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Safety Operating Guide

Personal protective equipment for handling [5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, operational framework for handling [5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol , systematically known as 2',3'-Dideoxyadenosine (ddA) .

As a Senior Application Scientist, I advise treating this compound not merely as a chemical reagent, but as a bioactive Nucleoside Reverse Transcriptase Inhibitor (NRTI) . While acute toxicity markers (LD50) may appear high in some Safety Data Sheets (SDS), the structural function of this molecule—specifically its ability to terminate DNA chains—mandates that it be handled as a suspected mutagen and reproductive toxin .

Chemical Identity & Risk Mechanism[1]

To select the correct PPE, you must understand the "Why."

  • Compound: 2',3'-Dideoxyadenosine (ddA).[1]

  • CAS: 4097-22-7.[1]

  • Mechanism of Action: ddA is an analog of the natural nucleoside deoxyadenosine. It lacks the 3'-hydroxyl group necessary for forming the phosphodiester bond during DNA elongation.

  • The Safety Hazard: Once intracellularly phosphorylated to its triphosphate form (ddATP), it acts as a chain terminator. While it targets viral reverse transcriptase, it also possesses affinity for human mitochondrial DNA polymerase gamma .

  • Consequence: Improper exposure can lead to mitochondrial toxicity, potentially manifesting as lactic acidosis, neuropathy, or cytopenia.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and latex" protocols. Nucleoside analogs can permeate standard latex. The following system creates a validated barrier against dermal absorption and inhalation.

Protection ZoneRequired EquipmentTechnical Rationale
Respiratory Engineering Control Primary: Biosafety Cabinet (Class II) or Chemical Fume Hood.PPE Secondary: N95 or P100 Respirator (if outside hood).ddA is often supplied as a lyophilized powder. Static charge can aerosolize particles during weighing, creating an inhalation risk for deep-lung deposition.
Dermal (Hands) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Resistance: Latex is permeable to many organic solvents used to dissolve ddA (e.g., DMSO). Double nitrile provides a "sacrificial" outer layer and visual breach detection.
Dermal (Body) Tyvek® Lab Coat (Closed front, elastic cuffs) or Sleeve Covers.Cotton lab coats absorb liquids and hold contaminants against the skin. Tyvek repels aqueous and organic splashes.
Ocular Chemical Splash Goggles (ANSI Z87.1).Safety glasses with side shields are insufficient for handling powders that can drift behind lenses.

Operational Protocol: The "Zero-Exposure" Workflow

This workflow is designed to isolate the operator from the compound during its most volatile state (dry powder).

Phase A: Preparation & Weighing
  • Step 1: Static Control. Lyophilized nucleosides are prone to static fly-away. Place an ionizing fan or antistatic gun near the balance inside the hood before opening the vial.

  • Step 2: The "Well" Technique. Do not scoop powder onto a flat weigh boat.

    • Protocol: Tare a pre-weighed vial containing the solvent (or an empty deep vial).

    • Action: Transfer the powder directly into the deep vessel. This prevents lateral drift of particles.

Phase B: Solubilization (The Critical Juncture)

ddA is moderately soluble in water but frequently dissolved in DMSO (Dimethyl sulfoxide) for stock solutions.

  • The DMSO Hazard: DMSO is a potent penetrant carrier. If ddA dissolved in DMSO contacts your skin, the solvent will carry the mutagen directly into your bloodstream.

  • Protocol:

    • Keep the vial in the hood.

    • Add solvent slowly down the side of the vial to avoid puffing.

    • Vortex inside the hood with the cap sealed and Parafilmed.

Phase C: Spill Management
  • Dry Spill: Do NOT sweep. Sweeping generates aerosols.

    • Action: Cover with wet paper towels (water or ethanol) to dampen the powder, then wipe up.

  • Wet Spill (DMSO/Water):

    • Action: Absorb with chemical pads. Treat all cleanup materials as hazardous chemical waste.

Waste Disposal & Deactivation

Nucleoside analogs are stable. They do not degrade quickly in standard trash.

  • Solid Waste: All gloves, weigh boats, and wipes must go into Hazardous Waste (Incineration) . Label clearly: "Contains Nucleoside Analogs - Genotoxic Hazard."

  • Liquid Waste: Collect in a dedicated carboy. Do not bleach. Bleach may react with the amine group but does not guarantee the destruction of the nucleoside core. High-temperature incineration is the only validated disposal method.

Visualizing the Safety Logic

The following diagram illustrates the "Defense in Depth" strategy required for handling ddA, mapping the hazard source to the specific barrier designed to stop it.

SafetyProtocol cluster_Source Hazard Source cluster_Barriers Safety Barriers cluster_Target Biological Target ddA ddA Powder (Aerosol/Static Risk) Hood Engineering Control: Fume Hood/BSC ddA->Hood Contained By Resp PPE Barrier: N95/P100 ddA->Resp Secondary Defense Solution ddA in DMSO (Permeation Risk) Gloves PPE Barrier: Double Nitrile Solution->Gloves Blocked By Lungs Respiratory System Hood->Lungs Prevents Inhalation Skin Dermal Absorption Gloves->Skin Prevents Absorption Resp->Lungs Filters Particulates Mito Mitochondrial DNA Polymerase Lungs->Mito Systemic Transport Skin->Mito Systemic Transport

Figure 1: Defense in Depth Strategy. Red arrows indicate the toxicity pathway; Blue nodes represent the critical barriers preventing mitochondrial exposure.

References

  • Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 2',3'-Dideoxyadenosine. Retrieved from

  • National Institutes of Health (LiverTox). (2020). Nucleoside Analogues: Mechanism of Injury. Retrieved from

  • TCI Chemicals. (n.d.). Product Specification: 2',3'-Dideoxyadenosine (CAS 4097-22-7).[1] Retrieved from

  • Merck/Sigma-Aldrich. (2024). Safety Data Sheet: 3'-Deoxyadenosine (Cordycepin) [Used for comparative structural hazard analysis]. Retrieved from

Sources

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[5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.